(R)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol is a chemical compound notable for its potential applications in medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. The presence of the bromopyridine moiety enhances its pharmacological properties, making it a subject of interest in drug development.
This compound is classified as a piperidine derivative and falls under the category of heterocyclic compounds. It exhibits properties that may be beneficial in biological applications, particularly in the field of pharmacology.
The synthesis of (R)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol typically involves several steps:
The synthetic routes may vary based on the specific piperidine derivative used and the desired stereochemistry of the final product. The use of chiral catalysts or reagents can ensure that the (R)-enantiomer is predominantly formed.
The molecular formula for this compound is with a molecular weight of approximately 257.13 g/mol. The InChI representation provides a unique identifier for this structure, aiding in its identification in databases.
(R)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol can undergo various chemical reactions:
The reactivity of this compound is influenced by the electronic effects of the bromine atom and the hydroxyl group, which can stabilize or destabilize intermediates during reactions.
The pharmacological mechanism by which (R)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol exerts its effects likely involves interactions with specific biological targets, such as receptors or enzymes.
Studies have shown that similar piperidine derivatives exhibit varied affinities for neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
(R)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol typically exhibits:
The compound is soluble in polar solvents like water and alcohols but may have limited solubility in non-polar solvents due to its polar functional groups. Its stability can be affected by light and moisture, necessitating proper storage conditions .
(R)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol has several potential applications in scientific research:
Chiral piperidine scaffolds are indispensable building blocks in pharmaceutical chemistry, with their enantiopure forms dictating biological activity and metabolic fate. The synthesis of (R)-1-((6-bromopyridin-3-yl)methyl)piperidin-3-ol leverages two dominant strategies: chiral pool exploitation and asymmetric de novo construction.
The chiral pool approach utilizes naturally occurring alkaloids (e.g., (R)-nipecotic acid) as starting materials. Protection of the amino group, followed by N-alkylation with 5-(chloromethyl)-2-bromopyridine, yields the target compound after deprotection. While straightforward, this method is constrained by the limited availability of enantiopure precursors and requires meticulous protection/deprotection sequences to avoid racemization [4] [7].
De novo synthesis often employs prochiral piperidinones as key intermediates. Asymmetric reduction of 1-(6-bromopyridin-3-yl)methyl)piperidin-3-one using chiral catalysts (e.g., CBS-oxazaborolidines or Ru-BINAP complexes) achieves enantiomeric excesses >95%. Alternatively, enzymatic desymmetrization of glutarimide derivatives using lipases or ketoreductases offers a biocatalytic route, though substrate scope limitations exist [4] [7].
Table 1: Enantioselective Routes to Chiral Piperidin-3-ol Derivatives
Strategy | Key Intermediate/Reagent | ee (%) | Limitations |
---|---|---|---|
Chiral Pool | (R)-Nipecotic acid | >99 | Cost/availability of precursor |
Catalytic AH | Prochiral piperidinone + Ru-JosiPhos | 92–97 | Sensitivity to N-protecting groups |
Enzymatic Reduction | Piperidinone + KRED-101 | 90–95 | Narrow substrate tolerance |
Induction of the (R)-configuration at C3 relies on transition-metal-catalyzed asymmetric hydrogenation (AH) and organocatalytic transfer hydrogenation. Iridium and ruthenium complexes with chiral P,N-ligands (e.g., PHOX, MaxPHOX) demonstrate exceptional efficacy for prochiral enamide hydrogenation. For example, Ir-MaxPHOX catalysts reduce 1-((6-bromopyridin-3-yl)methyl)-5,6-dihydropyridin-3(2H)-one at ambient H₂ pressure (1 bar), affording the (R)-piperidin-3-ol with 96% ee. The reaction proceeds via a concerted outer-sphere mechanism, where chiral pocket constraints dictate facial selectivity during hydride transfer [4] [7].
Organocatalysts (e.g., Hantzsch ester/CPA complexes) enable metal-free transfer hydrogenation. Chiral phosphoric acids (CPAs) protonate the enamine intermediate, while the dihydropyridine donor delivers hydride stereoselectively. Though avoiding precious metals, this route suffers from lower turnover numbers (TON < 100) and prolonged reaction times (24–72 h) [7].
Dynamic kinetic resolution (DKR) is emerging for racemic substrates. Palladium nanoparticles immobilized on chiral silica facilitate simultaneous racemization and enantioselective reduction of piperidinone derivatives, achieving 88% ee for the (R)-isomer [4].
The 6-bromopyridine moiety enables critical C–C and C–N bond formations via cross-coupling and nucleophilic substitution. Regioselectivity is governed by the pyridine nitrogen’s electronic influence:
Alkylation of 6-bromo-3-pyridinemethanol (synthesized from 6-bromonicotinic acid via LiAlH₄ reduction) provides the electrophilic partner for piperidine attachment. Thionyl chloride converts the alcohol to 5-(chloromethyl)-2-bromopyridine (91% yield), which undergoes SN₂ reaction with N-Boc-piperidin-3-ol under phase-transfer conditions (K₂CO₃/TBAB). Crucially, silver nitrate-mediated hydrolysis of the bromomethyl intermediate minimizes dihalide impurities [1] [5].
Table 2: Regioselective Functionalization of 6-Bromopyridine Derivatives
Reaction | Conditions | Site Selectivity | Yield (%) |
---|---|---|---|
Chloromethylation | (6-BP-OH) + SOCl₂/CH₂Cl₂, 0°C → RT | C3-CH₂OH → C3-CH₂Cl | 91 |
Suzuki Coupling | 5-(Br)-2-BrPy + ArB(OH)₂/Pd(dppf)Cl₂ | C2 | 85–92 |
SNAr Alkylation | 5-(ClCH₂)-2-BrPy + NBoc-piperidin-3-ol | N-Alkylation | 78 |
Sustainable synthesis of the target compound emphasizes solvent reduction, catalyst recycling, and energy minimization:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1